molecular formula C6H8N2O B584692 α-Methyl-5-pyrimidinemethanol-d3 CAS No. 1346602-35-4

α-Methyl-5-pyrimidinemethanol-d3

Cat. No.: B584692
CAS No.: 1346602-35-4
M. Wt: 127.161
InChI Key: LHBKMPNNYVQNRE-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

α-Methyl-5-pyrimidinemethanol-d3 is a deuterated pyrimidine derivative where three hydrogen atoms in the α-methyl group are replaced with deuterium. This isotopic labeling enhances metabolic stability and makes the compound valuable in pharmaceutical research, particularly as an internal standard in mass spectrometry or for tracing metabolic pathways . Its structure comprises a pyrimidine ring substituted with a methanol (-CH2OH) group at position 5 and a deuterated methyl (-CD3) group at the α-position.

Properties

CAS No.

1346602-35-4

Molecular Formula

C6H8N2O

Molecular Weight

127.161

IUPAC Name

2,2,2-trideuterio-1-pyrimidin-5-ylethanol

InChI

InChI=1S/C6H8N2O/c1-5(9)6-2-7-4-8-3-6/h2-5,9H,1H3/i1D3

InChI Key

LHBKMPNNYVQNRE-FIBGUPNXSA-N

SMILES

CC(C1=CN=CN=C1)O

Synonyms

1-(Pyrimidin-5-yl)ethan-1-ol-d3; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of α-Methyl-5-pyrimidinemethanol-d3 typically involves the incorporation of deuterium into the α-Methyl-5-pyrimidinemethanol structure. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of specialized reactors and purification techniques to isolate the desired deuterium-labeled compound .

Chemical Reactions Analysis

Types of Reactions: α-Methyl-5-pyrimidinemethanol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Pyrimidine vs. Pyridine Derivatives

  • Structural Comparison: α-Methyl-5-pyrimidinemethanol-d3: Pyrimidine ring (6-membered, two nitrogen atoms) with -CD3 and -CH2OH substituents. (5-Iodopyridin-3-yl)-methanol (): Pyridine ring (6-membered, one nitrogen atom) with -I and -CH2OH substituents.

Deuterated Compounds in Analytical Chemistry

  • Ecgonine methylester-D3.HCl (): Deuterium is localized in the methyl ester group, enhancing stability against enzymatic hydrolysis.
  • EDDP-D3.perchlorate (): Deuterium in the pyrrolinium ring improves detection sensitivity in LC-MS. Both EDDP-D3 and this compound serve as internal standards but differ in core structure (pyrrolinium vs. pyrimidine) and target analytes .
Table 1: Key Properties of Deuterated Compounds
Compound Molecular Formula Molecular Weight Deuterium Position Primary Application
This compound C6H5D3N2O ~127.18 α-Methyl group Metabolic studies, internal standard
Ecgonine methylester-D3.HCl C10H14D3NO3·HCl 238.73 Methyl ester Cocaine metabolite analytics
EDDP-D3.perchlorate C20H21D3N·ClO4 380.89 Pyrrolinium ring Opioid metabolite detection

Physicochemical Properties and Stability

  • Solubility: this compound is likely soluble in polar aprotic solvents (e.g., methanol, ethyl acetate), akin to the synthesis conditions of related pyrimidine derivatives ().
  • Stability : Deuteration in the methyl group reduces metabolic degradation rates, similar to Ecgonine methylester-D3.HCl, which shows prolonged stability in biological matrices .

Research Findings and Case Studies

  • Metabolic Stability :
    • Deuteration in the α-methyl group likely extends half-life by 2–3×, as observed in deuterated antidepressants like CTP-347 .
  • Detection Sensitivity: In LC-MS, this compound’s deuterium generates a distinct m/z ratio, enabling precise quantification in complex matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.